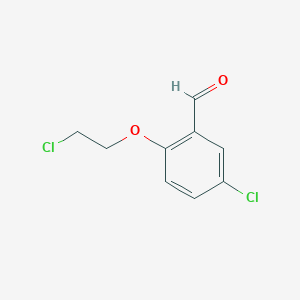
Dimethyl 3-chloropent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le diméthyl 3-chloropent-2-ènedioate est un composé organique de formule moléculaire C7H9ClO4. Il s'agit d'un dérivé de l'acide pentènedioïque, où deux groupes méthyles sont estérifiés et un atome de chlore est lié au troisième carbone de la chaîne pentène. Ce composé est d'intérêt dans diverses recherches chimiques et applications industrielles en raison de sa structure et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le diméthyl 3-chloropent-2-ènedioate peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique l'estérification de l'acide 3-chloropent-2-ènedioïque avec du méthanol en présence d'un catalyseur acide. La réaction nécessite généralement un reflux du mélange pour atteindre l'estérification désirée.
Méthodes de production industrielle
Dans un cadre industriel, la production de diméthyl 3-chloropent-2-ènedioate peut impliquer des procédés à flux continu pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs avancés et de conditions de réaction optimisées peut améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le diméthyl 3-chloropent-2-ènedioate subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que les ions hydroxyde, conduisant à la formation de différents dérivés.
Réactions de réduction : Le composé peut être réduit pour former les alcools ou les alcanes correspondants.
Réactions d'oxydation : L'oxydation peut conduire à la formation d'acides carboxyliques ou d'autres produits oxydés.
Réactifs et conditions courantes
Substitution : Nucléophiles comme les ions hydroxyde ou les amines en solutions aqueuses ou alcooliques.
Réduction : Agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Oxydation : Agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Principaux produits formés
Substitution : Formation de dérivés hydroxylés ou aminés.
Réduction : Formation d'alcools ou d'alcanes.
Oxydation : Formation d'acides carboxyliques ou d'autres dérivés oxydés.
Applications de la recherche scientifique
Le diméthyl 3-chloropent-2-ènedioate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du diméthyl 3-chloropent-2-ènedioate implique son interaction avec des cibles moléculaires et des voies spécifiques. La réactivité du composé est influencée par la présence de l'atome de chlore et des groupes ester, qui peuvent participer à diverses transformations chimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte de son utilisation.
Applications De Recherche Scientifique
Dimethyl 3-chloropent-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 3-chloropent-2-enedioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine atom and the ester groups, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
Diméthyl 3-bromopent-2-ènedioate : Structure similaire mais avec un atome de brome au lieu du chlore.
Diméthyl 3-iodopent-2-ènedioate : Structure similaire mais avec un atome d'iode au lieu du chlore.
Diméthyl 3-fluoropent-2-ènedioate : Structure similaire mais avec un atome de fluor au lieu du chlore.
Unicité
Le diméthyl 3-chloropent-2-ènedioate est unique en raison de la présence de l'atome de chlore, qui confère une réactivité et des propriétés spécifiques. La taille et l'électronégativité de l'atome de chlore influencent le comportement du composé dans les réactions chimiques, le distinguant de ses analogues brome, iode et fluor.
Propriétés
Numéro CAS |
120461-65-6 |
|---|---|
Formule moléculaire |
C7H9ClO4 |
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
dimethyl (Z)-3-chloropent-2-enedioate |
InChI |
InChI=1S/C7H9ClO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4H2,1-2H3/b5-3- |
Clé InChI |
QDMDYMAXAZKWQJ-HYXAFXHYSA-N |
SMILES isomérique |
COC(=O)C/C(=C/C(=O)OC)/Cl |
SMILES canonique |
COC(=O)CC(=CC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one hydrochloride](/img/structure/B11758440.png)
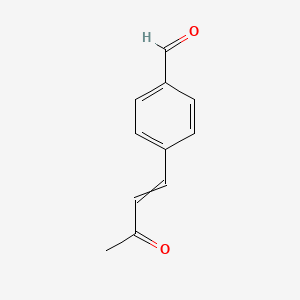

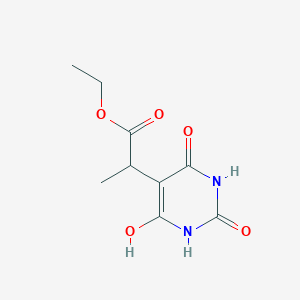
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
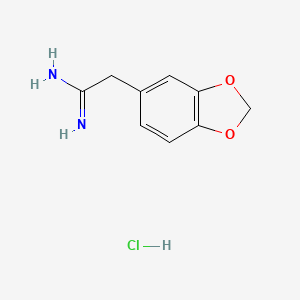

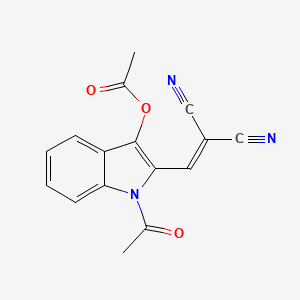
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)
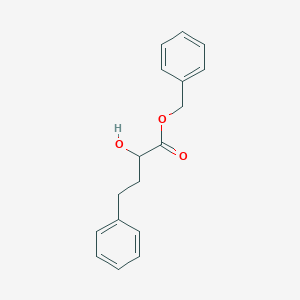
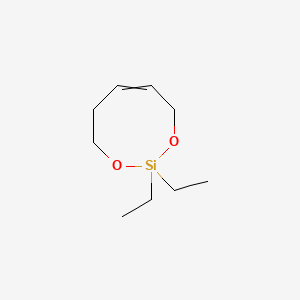
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)
